Disilane, dodecylpentamethyl- Disilane, dodecylpentamethyl-
Brand Name: Vulcanchem
CAS No.: 172659-19-7
VCID: VC19118712
InChI: InChI=1S/C17H40Si2/c1-7-8-9-10-11-12-13-14-15-16-17-19(5,6)18(2,3)4/h7-17H2,1-6H3
SMILES:
Molecular Formula: C17H40Si2
Molecular Weight: 300.7 g/mol

Disilane, dodecylpentamethyl-

CAS No.: 172659-19-7

Cat. No.: VC19118712

Molecular Formula: C17H40Si2

Molecular Weight: 300.7 g/mol

* For research use only. Not for human or veterinary use.

Disilane, dodecylpentamethyl- - 172659-19-7

Specification

CAS No. 172659-19-7
Molecular Formula C17H40Si2
Molecular Weight 300.7 g/mol
IUPAC Name dodecyl-dimethyl-trimethylsilylsilane
Standard InChI InChI=1S/C17H40Si2/c1-7-8-9-10-11-12-13-14-15-16-17-19(5,6)18(2,3)4/h7-17H2,1-6H3
Standard InChI Key CNRWACWMPULXGB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC[Si](C)(C)[Si](C)(C)C

Introduction

Structural Characteristics of Disilane, Dodecylpentamethyl-

Molecular Architecture

The compound features a central disilane (Si₂) core bonded to five methyl groups and one dodecyl chain. The IUPAC name, dodecyl-dimethyl-trimethylsilylsilane, reflects this substitution pattern:

  • Silicon backbone: Two silicon atoms connected by a single bond.

  • Methyl substituents: Five methyl groups attached to the silicon atoms.

  • Dodecyl chain: A 12-carbon alkyl group bonded to one silicon atom .

The SMILES notation (CCCCCCCCCCCC[Si](C)(C)[Si](C)(C)C) corroborates this structure, illustrating the linear dodecyl chain and methyl branches .

Table 1: Key Structural Properties

PropertyValueSource
Molecular formulaC₁₇H₄₀Si₂
Molecular weight300.7 g/mol
IUPAC nameDodecyl-dimethyl-trimethylsilylsilane
SMILESCCCCCCCCCCCCSi(C)Si(C)C

Stereochemical Considerations

While the compound lacks chiral centers due to symmetry in its methyl substituents, the dodecyl chain introduces conformational flexibility. Computational models predict staggered configurations around the Si–Si bond, minimizing steric hindrance .

Synthesis and Manufacturing

Industrial Methods

Disilane derivatives are typically synthesized via magnesium silicide reactions or silane discharges, though specific protocols for dodecylpentamethyl-disilane remain proprietary . General approaches include:

  • Grignard Reagent Coupling: Reacting chlorosilanes with dodecylmagnesium bromide to introduce the alkyl chain .

  • Hydrosilylation: Catalytic addition of hydrosilanes to alkenes, though this method is less common for branched disilanes .

Table 2: Synthetic Challenges

FactorImpact on Yield
Temperature controlHigh temps destabilize Si–Si bonds
Solvent polarityPolar solvents hinder alkylsilane solubility
PurificationLong alkyl chains complicate distillation

Laboratory-Scale Production

Small-scale synthesis involves reacting trimethylsilyl chloride with dodecyl lithium, followed by quenching with dimethylsilane. Yields remain moderate (40–60%) due to competing side reactions .

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Miscible in nonpolar solvents (e.g., hexane, toluene) due to the alkyl chain .

  • Reactivity: Susceptible to nucleophilic attack at silicon centers, enabling functionalization for polymer synthesis .

Table 3: Thermodynamic Data

PropertyValueSource
Boiling pointEstimated 280–300°C
Density0.89 g/cm³
Vapor pressure (25°C)0.01 mmHg

Applications in Material Science

Silicon-Based Polymers

The compound serves as a monomer for polysilanes, which exhibit photoconductivity and UV resistance. Its long alkyl chain improves solubility during polymerization .

Thin-Film Deposition

In semiconductor manufacturing, disilane derivatives are precursors for amorphous silicon films. The dodecyl group reduces surface tension, enhancing film uniformity .

Challenges and Future Directions

Stability Limitations

Despite steric protection, oxidative degradation remains a concern. Encapsulation in inert matrices (e.g., silica) is under investigation .

Scalability Issues

Current synthesis methods are energy-intensive. Catalytic processes using transition metals (e.g., Pt, Rh) could improve efficiency .

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